molecular formula C7H7NO4 B12891767 3-(5-Nitro-2-furyl)-2-propen-1-ol

3-(5-Nitro-2-furyl)-2-propen-1-ol

Cat. No.: B12891767
M. Wt: 169.13 g/mol
InChI Key: JZYGBCSCBHBXAA-OWOJBTEDSA-N
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Description

3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is an organic compound that features a furan ring substituted with a nitro group and a propenol side chain. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-nitrofuran-2-carbaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

    Purification: The product is purified using techniques such as column chromatography to obtain pure 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces amino derivatives.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol involves its interaction with biological molecules. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components. This compound may target enzymes or other proteins, disrupting their normal function and leading to antibacterial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 3-(5-Nitrofuran-2-yl)prop-2-en-1-ol.

    Nitrofurantoin: An antibacterial agent with a similar nitrofuran structure.

    Nitrofurazone: Another nitrofuran derivative used as an antibacterial agent.

Uniqueness

3-(5-Nitrofuran-2-yl)prop-2-en-1-ol is unique due to its specific structure, which combines a nitrofuran moiety with a propenol side chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H7NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-4,9H,5H2/b2-1+

InChI Key

JZYGBCSCBHBXAA-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=C/CO

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CCO

Origin of Product

United States

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